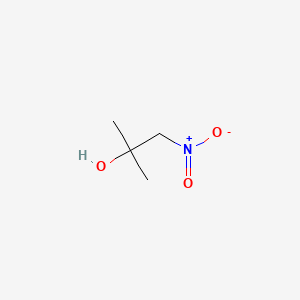
3-(1,4-Diazepan-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,4-Diazepan-1-yl)propanenitrile, also known as Diazepanone, is a chemical compound. It has the molecular formula C8H15N3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered diazepane ring attached to a propanenitrile group . The molecular weight of the compound is 153.22 g/mol .Aplicaciones Científicas De Investigación
3-(1,4-Diazepan-1-yl)propanenitrile is used in a variety of scientific research applications. It is often used in drug development and testing, as it has been found to be a useful tool for studying the biochemical and physiological effects of new compounds. It is also used in the synthesis of organic compounds, as it can be used as a building block for more complex molecules. Additionally, this compound has been used in studies of cell signaling pathways, as it has been found to interact with several key proteins involved in these pathways.
Mecanismo De Acción
The mechanism of action of 3-(1,4-Diazepan-1-yl)propanenitrile is not fully understood. However, it is believed to interact with several proteins, including the cytochrome P450 enzymes and certain G-protein coupled receptors. These interactions are thought to be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of the cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been found to interact with certain G-protein coupled receptors, which are involved in cell signaling pathways. These interactions can lead to changes in cell function and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(1,4-Diazepan-1-yl)propanenitrile in laboratory experiments is its low cost and availability. It is relatively inexpensive and can be easily obtained from chemical suppliers. Additionally, it is a versatile building block for organic synthesis and can be used in a variety of experiments. However, there are also some limitations to using this compound in laboratory experiments. It is toxic and should be handled with caution. Additionally, its interactions with certain proteins can lead to unpredictable results, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for 3-(1,4-Diazepan-1-yl)propanenitrile research. One potential direction is to further explore its interactions with proteins involved in cell signaling pathways. Additionally, further research could be done to better understand its biochemical and physiological effects and to develop methods to reduce its toxicity. Additionally, further research could be done to explore its potential applications in drug development and testing. Finally, further research could be done to develop methods to synthesize this compound more efficiently and cost-effectively.
Métodos De Síntesis
3-(1,4-Diazepan-1-yl)propanenitrile can be synthesized through a variety of methods. One of the most common methods is the reaction of 1,4-diazepan-1-yl chloride with sodium cyanide in acetonitrile. This reaction produces this compound and sodium chloride as the by-products. Another method involves the reaction of 1,4-diazepan-1-yl bromide with sodium cyanide in acetonitrile. This reaction produces this compound and sodium bromide as the by-products.
Propiedades
IUPAC Name |
3-(1,4-diazepan-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c9-3-1-6-11-7-2-4-10-5-8-11/h10H,1-2,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPRGZHHAYZFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

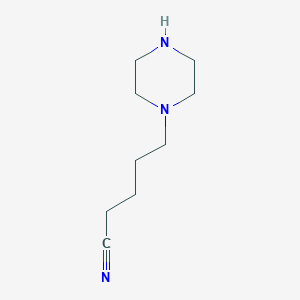
![2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6352734.png)
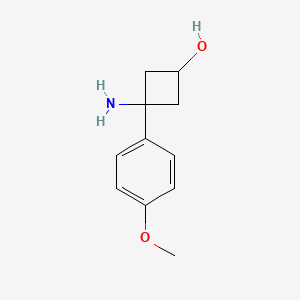
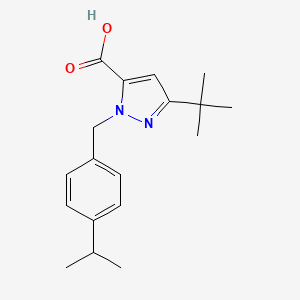
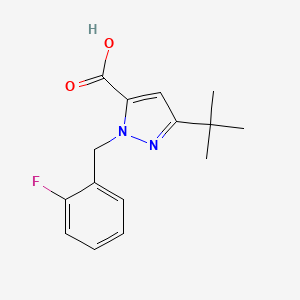

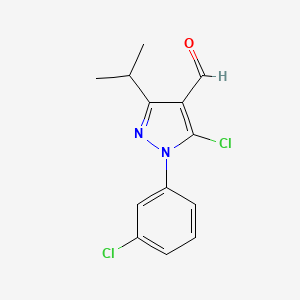
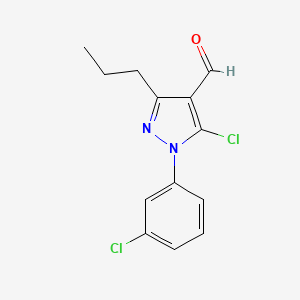
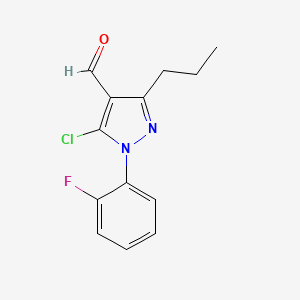

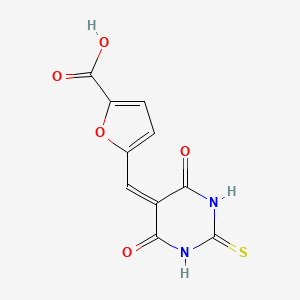
![tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B6352803.png)
![tert-Butyl (8aS)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6352808.png)
